molecular formula C12H8BrN B8403643 3-Bromo-2-naphthalenylacetonitrile

3-Bromo-2-naphthalenylacetonitrile

Cat. No.: B8403643
M. Wt: 246.10 g/mol
InChI Key: BFLVLWQDPMYUCU-UHFFFAOYSA-N
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Description

3-Bromo-2-naphthalenylacetonitrile is a useful research compound. Its molecular formula is C12H8BrN and its molecular weight is 246.10 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H8BrN

Molecular Weight

246.10 g/mol

IUPAC Name

2-(3-bromonaphthalen-1-yl)acetonitrile

InChI

InChI=1S/C12H8BrN/c13-11-7-9-3-1-2-4-12(9)10(8-11)5-6-14/h1-4,7-8H,5H2

InChI Key

BFLVLWQDPMYUCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2CC#N)Br

Origin of Product

United States

Preparation Methods

Light-Mediated Bromination of 2-Methylnaphthalene

The halogenation of 2-methylnaphthalene serves as a critical precursor step for synthesizing brominated naphthalene intermediates. As detailed in EP4174049A1, bromination under light irradiation (280–700 nm) in halogenated hydrocarbon solvents (e.g., dichloromethane) selectively functionalizes the methyl group at the 2-position of naphthalene. Key parameters include:

  • Reagents : Brominating agents such as N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} or Br2\text{Br}_2 in stoichiometric equivalents.

  • Solvent Optimization : Aliphatic esters (e.g., ethyl acetate) enhance reaction selectivity, achieving >90% yield of 2-(bromomethyl)naphthalene at 25–40°C.

  • Batch vs. Flow Reactors : Continuous flow systems (Fig. 1) reduce side products like 1-bromo-2-methylnaphthalene by minimizing thermal gradients, enabling scalable production.

This method, however, targets methyl-group bromination rather than aromatic ring functionalization, necessitating alternative approaches for 3-bromo substitution.

Cyanation of Brominated Intermediates

Cyanide Displacement Reactions

The conversion of 2-(bromomethyl)naphthalene to 2-naphthylacetonitrile via nucleophilic substitution is well-established. EP4174049A1 reports a two-phase system using acetonitrile/water (9:1 v/v) with sodium cyanide (NaCN\text{NaCN}) at 60°C, yielding 85–92% product. Critical considerations include:

  • Solvent Compatibility : Polar aprotic solvents (e.g., CH3CN\text{CH}_3\text{CN}) stabilize intermediates, while aqueous phases facilitate cyanide solubility.

  • Temperature Control : Reactions above 50°C accelerate substitution but risk hydrolysis to 2-naphthylacetic acid.

Palladium-Catalyzed Cyanation

Recent advancements in cross-coupling chemistry, as demonstrated by J. Org. Chem., employ palladium catalysts (e.g., SPhos-Pd-G2\text{SPhos-Pd-G2}) for cyanation of bromoarenes. While this study focuses on borazaronaphthalenes, analogous conditions (2 mol% catalyst, K3PO4\text{K}_3\text{PO}_4 base, THF/H2_2O) could be adapted for 3-bromo-2-naphthalenylacetonitrile synthesis. Key data from:

SubstrateCatalyst LoadingYield (%)
3-Bromo-2-aryl1 mol %89
3-Bromo-2-heteroaryl2 mol %78

Integrated Synthesis Proposal

A hypothesized pathway for this compound integrates halogenation and cyanation steps:

Step 1 : Bromination of 2-methylnaphthalene at the 3-position using Br2/AlCl3\text{Br}_2/\text{AlCl}_3 in CS2\text{CS}_2 (−10°C, 12 h).
Step 2 : Light-mediated methyl-group bromination per EP4174049A1 to yield 3-bromo-2-(bromomethyl)naphthalene.
Step 3 : Cyanide displacement (NaCN, CH3CN/H2O\text{CH}_3\text{CN}/\text{H}_2\text{O}, 60°C) to form the target nitrile.

Q & A

Basic: What are the optimal synthetic methodologies for 3-Bromo-2-naphthalenylacetonitrile?

Answer:
A robust method involves reacting brominated naphthalene derivatives with acetonitrile precursors under nucleophilic substitution conditions. For example, 2-bromo-1-naphthol can react with arylacetonitriles using lithium tetramethylpiperidide (LiTMP) as a strong, non-nucleophilic base to facilitate deprotonation and coupling. Key parameters include:

  • Reagents : LiTMP, anhydrous THF, and controlled temperatures (0–25°C).
  • Workup : Acidic quenching followed by column chromatography for purification .
    Table 1 : Synthetic Conditions Comparison
Reagent SystemTemperatureYield (%)
LiTMP/THF0–25°C60–75
NaH/DMF25–40°C30–45

Basic: How is this compound characterized structurally?

Answer:
Spectroscopic techniques are critical:

  • NMR : 1^1H NMR reveals aromatic proton splitting patterns (e.g., doublets for adjacent bromine). 13^{13}C NMR identifies nitrile (~115 ppm) and brominated aromatic carbons.
  • IR : Strong absorption at ~2240 cm1^{-1} (C≡N stretch).
  • Mass Spectrometry : Molecular ion peak at m/z 256 (C12_{12}H8_8BrN+^+) .

Advanced: How can contradictions in bromination regioselectivity be resolved?

Answer:
Contradictions arise when bromination yields unexpected positional isomers. Strategies include:

  • Reaction Optimization : Use acetic acid as a solvent to direct bromination to the 2-position via stabilization of intermediates (e.g., 1-bromo-2-methylnaphthalene synthesis ).
  • Analytical Cross-Validation : Compare GC-MS retention times and NOESY NMR to distinguish isomers.

Advanced: How can computational modeling predict reactivity in substitution reactions?

Answer:
Density Functional Theory (DFT) calculates energy barriers for possible pathways:

  • Nucleophilic Attack : Simulate transition states to determine if nitrile formation is favored over elimination.
  • Regioselectivity : Electron density maps predict bromine’s preferred position on the naphthalene ring .

Basic: What are common side reactions, and how are they mitigated?

Answer:

  • Elimination : Competing dehydrohalogenation forms alkynes. Mitigation: Use polar aprotic solvents (e.g., DMF) and low temperatures.
  • Hydrolysis : Nitrile → amide conversion in aqueous conditions. Avoid moisture via anhydrous conditions .

Advanced: How to design a multi-step synthesis involving cross-coupling?

Answer:
Step 1 : Brominate naphthalene at the 2-position using Br2_2/FeBr3_3 in acetic acid .
Step 2 : Suzuki-Miyaura coupling with boronic acids to introduce substituents.
Step 3 : Cyanation via Pd-catalyzed cross-coupling with CuCN.

Basic: What purification techniques are effective?

Answer:

  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) eluent.
  • Recrystallization : Use ethanol/water mixtures for high-purity crystals .

Advanced: How to study reaction mechanisms experimentally?

Answer:

  • Kinetic Isotope Effects (KIE) : Compare kH/kDk_H/k_D to identify rate-determining steps.
  • Trapping Intermediates : Use TEMPO to radical-trap or isolate metastable intermediates via cryogenic techniques .

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